molecular formula C12H10N6O2 B2616389 1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2034234-77-8

1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2616389
CAS RN: 2034234-77-8
M. Wt: 270.252
InChI Key: INFIGUIWRLSCSF-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their various biological activities .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Methyl- and trifluoromethyl-containing 3-oxo-2-(tolylhydrazinylidene) esters regioselectively cyclize with 3-aminopyrazoles to form pyrazolo[1,5-a]pyrimidin-7-ones .


Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt leads to the formation of pyrazolo[1,5-a]pyrimidines .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 161–163 ºC . Its 1H NMR (300 MHz, CDCl3) is δ 8.27–8.35 (m, 2H), 7.28–7.36 (m, 3H), 8.02 (d, J=6.7 Hz, 2H), 7.70 (s, 1H), 7.39–7.53 (m, 3H), 4.56 (q, J=7.1 Hz, 2H), 1.50 (t, J=7.1 Hz, 3H) .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals. Its synthesis methodology could also be optimized for large-scale production .

properties

IUPAC Name

1-methyl-6-oxo-N-pyrazolo[1,5-a]pyrimidin-6-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2/c1-17-11(19)3-2-9(16-17)12(20)15-8-6-13-10-4-5-14-18(10)7-8/h2-7H,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFIGUIWRLSCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1,6-dihydropyridazine-3-carboxamide

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